![molecular formula C5H9BrO2 B041632 2-(Bromomethyl)-1,4-dioxane CAS No. 1339058-38-6](/img/structure/B41632.png)
2-(Bromomethyl)-1,4-dioxane
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Overview
Description
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. The conditions under which these reactions occur and the products formed would be detailed .Physical And Chemical Properties Analysis
The compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) would be detailed .Scientific Research Applications
Synthesis of Beta-Substituted Acrylates
2-(Bromomethyl)-1,4-dioxane: is utilized as an organic building block in the synthesis of beta-substituted acrylates. These acrylates are important in polymer chemistry for creating materials with specific properties, such as enhanced flexibility or improved adhesion .
Preparation of Pharmaceutical Intermediates
This compound plays a crucial role in the pharmaceutical industry as an intermediate in the synthesis of various drugs. It’s involved in the preparation of compounds that exhibit a range of biological activities, potentially leading to new therapeutic agents .
Material Science Research
In material science, 2-(Bromomethyl)-1,4-dioxane can be incorporated into polymers to introduce functionalities that improve conductivity or other desired material properties. This makes it valuable for developing advanced materials for electronics and other high-tech applications.
Antithrombolytic Activity Research
Researchers have synthesized novel series of derivatives using 2-(Bromomethyl)-1,4-dioxane for screening antithrombolytic activity. This is significant for developing treatments for conditions like deep vein thrombosis and pulmonary embolism .
Beta-Lactam Antibiotics Synthesis
The compound is instrumental in the synthesis of beta-lactam antibiotics through cyclization of corresponding amides. Beta-lactams are a class of broad-spectrum antibiotics that include penicillin and its derivatives, which are crucial in combating bacterial infections .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(bromomethyl)-1,4-dioxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHQREFZXMNKRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,4-dioxane | |
CAS RN |
1339058-38-6 |
Source
|
Record name | 2-(bromomethyl)-1,4-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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